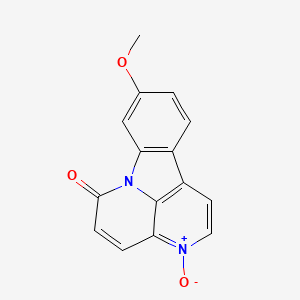

9-Methoxycanthin-6-one N-oxide

Descripción general

Descripción

9-Methoxycanthin-6-one N-oxide: is a naturally occurring alkaloid compound that belongs to the class of canthin-6-one alkaloids. These compounds are known for their diverse biological activities, including cytotoxic, anti-inflammatory, and anti-cancer properties . This compound has been isolated from various plant species, particularly those in the Simaroubaceae family .

Mecanismo De Acción

Target of Action

9-Methoxycanthin-6-one N-oxide, also known as 9-Methoxycanthin-6-one, is an indole alkaloid . It has been found to exhibit cytotoxic activity towards various human cancer cell lines . The primary targets of this compound are cancer cells, particularly ovarian cancer (A2780, SKOV-3), breast cancer (MCF-7), colorectal cancer (HT29), skin cancer (A375), and cervical cancer (HeLa) cell lines .

Mode of Action

The compound interacts with its targets by inducing apoptosis, a process of programmed cell death . It affects the expressions of apoptotic-related proteins, including pyruvate kinase (PKM), annexin A2 (ANXA2), galectin 3 (LGAL3), heterogeneous nuclear ribonucleoprotein A1 (HNRNP1A1), peroxiredoxin 3 (PRDX3), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . This interaction results in changes in the cell’s normal functions, leading to cell death.

Biochemical Pathways

The compound affects several biochemical pathways. It influences the expressions of proteins involved in apoptosis, such as PKM, ANXA2, LGAL3, HNRNP1A1, PRDX3, and GAPDH . Other proteins like acetyl-CoA acyltransferase 2 (ACAA2), aldehyde dehydrogenase 1 (ALDH1A1), capping protein (CAPG), eukaryotic translation elongation factor 1 (EEF1A1), malate dehydrogenase 2 (MDH2), purine nucleoside phosphorylase (PNP), and triosephosphate isomerase 1 (TPI1) were also identified to be associated with cell death induced by 9-Methoxycanthin-6-one .

Pharmacokinetics

In terms of bioavailability, 9-Methoxycanthin-6-one exhibits good solubility in methanol, making it suitable for formulation in certain pharmaceutical products . Its polyunsaturated nature also suggests potential benefits in the context of oxidative stress and inflammation .

Result of Action

The molecular and cellular effects of 9-Methoxycanthin-6-one’s action include the induction of apoptosis in a concentration-dependent manner . This leads to the death of cancer cells, thereby exhibiting its anti-cancer activities .

Action Environment

Several factors can influence the action, efficacy, and stability of 9-Methoxycanthin-6-one. For instance, the compound’s production in callus cultures is affected by different medium compositions and physical factors . A higher production of 9-Methoxycanthin-6-one is obtained from callus cultured in ¾ MS basal media . At fructose of 2% (w/v), the production of 9-Methoxycanthin-6-one is promoted to gain the highest yield, compared to other carbon sources tested . The addition of 2.0-mg·L −1 dicamba also increases 9-Methoxycanthin-6-one production .

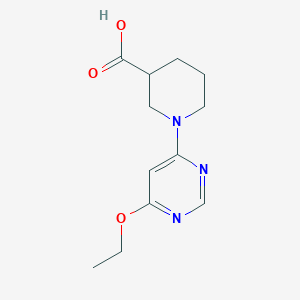

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxycanthin-6-one N-oxide can be achieved through several methods. One common approach involves the oxidation of 9-methoxycanthin-6-one using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically requires an organic solvent like dichloromethane and is carried out at room temperature.

Industrial Production Methods: Industrial production of this compound often involves the use of plant cell culture technology. For instance, callus cultures of Eurycoma longifolia Jack have been employed to produce this compound . This method offers advantages such as consistent yield, independence from geographical and seasonal variations, and the ability to produce high-value secondary metabolites.

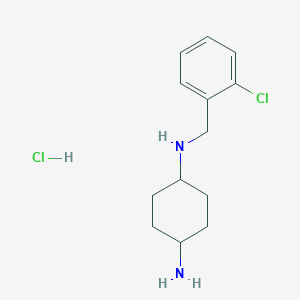

Análisis De Reacciones Químicas

Types of Reactions: 9-Methoxycanthin-6-one N-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert it back to 9-methoxycanthin-6-one.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .

Aplicaciones Científicas De Investigación

Chemistry: It serves as a valuable intermediate in the synthesis of other biologically active compounds.

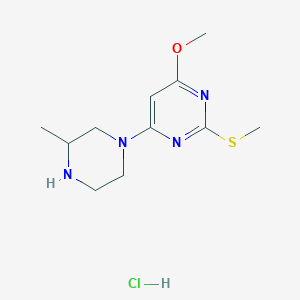

Comparación Con Compuestos Similares

- 9-Hydroxycanthin-6-one

- 9,10-Dimethoxycanthin-6-one

- Canthin-6-one

- Canthin-6-one N-oxide

Comparison: Compared to its analogs, 9-Methoxycanthin-6-one N-oxide exhibits unique biological activities, particularly its potent cytotoxic effects against cancer cells . Its ability to induce apoptosis and modulate key signaling pathways sets it apart from other canthin-6-one derivatives .

Propiedades

IUPAC Name |

13-methoxy-6-oxido-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-6-ium-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c1-20-9-2-3-10-11-6-7-16(19)12-4-5-14(18)17(15(11)12)13(10)8-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUHWGVUSHTRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=[N+](C=C3)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

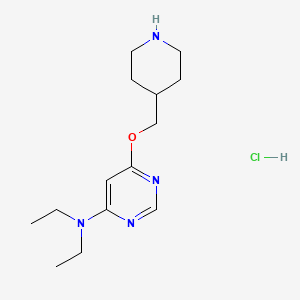

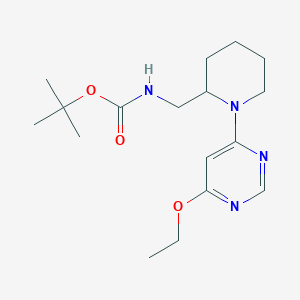

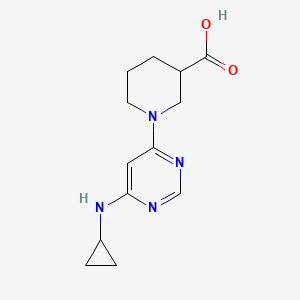

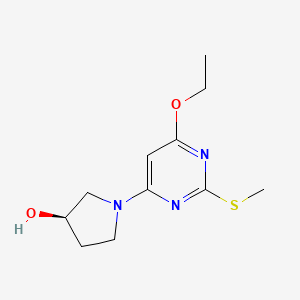

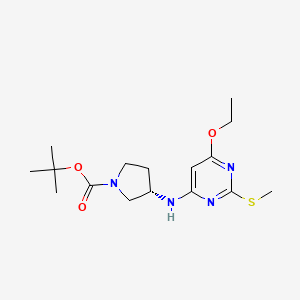

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

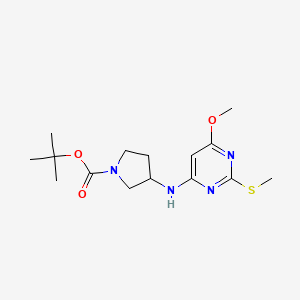

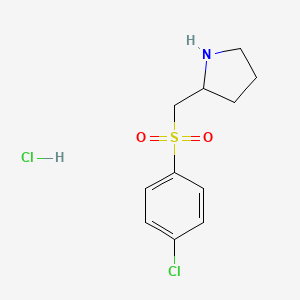

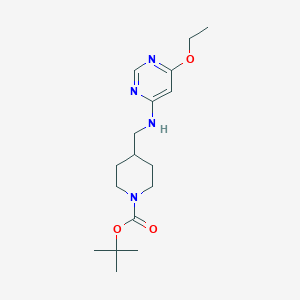

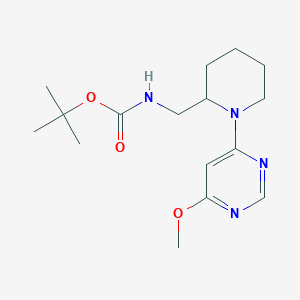

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.